Fenclofenac Methyl Ester
Description
Contextualization within Arylacetic Acid Derivatives and Prodrug Chemistry
Fenclofenac (B1672494) methyl ester belongs to the class of arylacetic acid derivatives, a prominent group of NSAIDs. wikipedia.org The parent compound, fenclofenac, is chemically known as [2-(2,4-dichlorophenoxy)phenyl]acetic acid. wikipedia.orgnih.gov The defining feature of fenclofenac methyl ester is the esterification of the carboxylic acid group of fenclofenac to form a methyl ester. lgcstandards.com This structural modification places it within the field of prodrug chemistry.
Prodrugs are inactive or less active chemical entities that are transformed in vivo into the pharmacologically active parent drug. The primary motivation for developing prodrugs of NSAIDs, such as fenclofenac, is to mitigate the gastrointestinal side effects associated with the free carboxylic acid moiety. biomall.in The esterification of the carboxyl group can alter the physicochemical properties of the drug, such as its lipophilicity and solubility, which in turn can influence its absorption and distribution. The scientific premise is that the ester derivative will be absorbed and then hydrolyzed by esterase enzymes in the body to release the active fenclofenac. This approach has been explored for other NSAIDs like diclofenac (B195802), a structurally related arylacetic acid derivative. caymanchem.com
Historical Perspective on Fenclofenac and its Ester Derivatives in Scientific Inquiry
The history of this compound is intrinsically linked to the trajectory of its parent compound, fenclofenac. Fenclofenac itself was developed as a potent anti-inflammatory agent and was used in the treatment of rheumatic conditions. wikipedia.orgncats.io However, it was withdrawn from the market in the 1980s due to adverse side effects. wikipedia.org
Scientific inquiry into ester derivatives of NSAIDs was an active area of research during this period, driven by the need to improve the safety profile of these drugs. While specific historical research focusing solely on this compound is not extensively documented in publicly available literature, its existence as a research chemical and impurity standard suggests that it was likely synthesized and studied in the context of fenclofenac's development and metabolism. lgcstandards.comcoompo.com The investigation of ester derivatives is a common practice in pharmaceutical research to understand a drug's metabolic fate and to explore potential prodrug avenues.
Scope and Academic Significance of this compound Research
The academic significance of this compound lies primarily in its role as a tool for chemical and pharmaceutical research rather than as a therapeutic agent itself. It is often used as a reference standard or impurity in the analysis of fenclofenac. lgcstandards.comklivon.com
The study of this compound can provide valuable insights into:
Structure-Activity Relationships: By comparing the biological activity and properties of the ester with the parent acid, researchers can better understand the role of the carboxylic acid group in the activity of arylacetic acid NSAIDs.
Drug Metabolism: Investigating the hydrolysis of this compound to fenclofenac can help in understanding the metabolic pathways of ester-containing compounds in biological systems.
Prodrug Design: Although fenclofenac is no longer in clinical use, the principles learned from studying its methyl ester can be applied to the design of prodrugs for other NSAIDs.
Currently, this compound is commercially available from various chemical suppliers for research purposes, indicating its continued, albeit niche, role in the scientific community. coompo.comchembuyersguide.comnovachem.com.au
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate | lgcstandards.com |
| CAS Number | 81585-78-6 | klivon.comlgcstandards.com |
| Molecular Formula | C₁₅H₁₂Cl₂O₃ | klivon.com |
| Molecular Weight | 311.16 g/mol | klivon.com |
| Physical Form | Liquid | lgcstandards.com |
| Color | Colorless | lgcstandards.com |
| Boiling Point | 155 °C (at 0.8 torr) | lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)8-10-4-2-3-5-13(10)20-14-7-6-11(16)9-12(14)17/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKUOZXRLGQKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Fenclofenac Methyl Ester
Esterification Strategies for Carboxylic Acids Relevant to Fenclofenac (B1672494)
The synthesis of Fenclofenac Methyl Ester from its parent carboxylic acid, Fenclofenac, is fundamentally an esterification reaction. Various methods are available for this transformation, each with distinct advantages and applications.
Acid-Catalyzed Esterification Approaches
The most traditional route to methyl esters from carboxylic acids is the Fischer-Speier esterification, first described in 1895. scienceinfo.comwikipedia.org This method involves reacting the carboxylic acid (Fenclofenac) with an excess of an alcohol (methanol) in the presence of a strong acid catalyst. masterorganicchemistry.comchemistrysteps.com The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. scienceinfo.comchemistrysteps.com
The mechanism proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.orgvedantu.com
Nucleophilic attack of the methanol (B129727) molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgvedantu.com
A proton transfer occurs from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water, a good leaving group, regenerates the carbonyl group, forming a protonated ester. wikipedia.orgmasterorganicchemistry.com
Deprotonation of the resulting intermediate yields the final ester product and regenerates the acid catalyst. scienceinfo.comlibretexts.org
To drive the equilibrium towards the product side and achieve high yields, an excess of the alcohol (methanol) is typically used as the solvent. masterorganicchemistry.comchemistrysteps.com Alternatively, the removal of water as it forms can also shift the equilibrium forward. organic-chemistry.org Common catalysts for this reaction are strong Brønsted acids.
Table 1: Common Acid Catalysts for Fischer-Speier Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol. google.comresearchgate.net | Inexpensive, widely available, and effective. masterorganicchemistry.com | Can cause charring or side reactions with sensitive substrates; corrosive. rug.nl |
| p-Toluenesulfonic Acid (TsOH) | Reflux in excess methanol. organic-chemistry.org | Solid, easier to handle than H₂SO₄; less oxidizing. | More expensive than sulfuric acid. |
| Hydrochloric Acid (HCl) | Anhydrous HCl in methanol. commonorganicchemistry.com | Can be generated in situ from reagents like thionyl chloride and methanol. commonorganicchemistry.com | Gaseous nature makes it difficult to handle; requires anhydrous conditions. |
| Lewis Acids (e.g., Bi(OTf)₃, Hf(IV) salts) | Catalytic amount, often milder conditions. organic-chemistry.orgrug.nl | Can be effective for acid-sensitive substrates where strong Brønsted acids fail. rug.nl | Higher cost; potential for side reactions like ether formation. rug.nl |
Alternative Esterification Reagents and Protocols
For substrates that are sensitive to strong acids and high temperatures, several alternative esterification methods have been developed that proceed under milder conditions.
Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent to activate the carboxylic acid. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com The reaction is mild, often performed at room temperature, and is particularly useful for sterically hindered substrates. fiveable.mersc.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP accelerates the reaction by forming an even more reactive acyl-pyridinium intermediate. organic-chemistry.orgrsc.org A key feature is the uptake of water by DCC, forming the insoluble dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.org
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters under very mild, neutral conditions. wikipedia.orgnih.gov The classic reagents are an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a phosphine, usually triphenylphosphine (B44618) (PPh₃). wikipedia.orgresearchgate.net In the context of preparing this compound, the reaction would involve Fenclofenac (as the nucleophile) reacting with methanol (as the alcohol component). The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a powerful feature for chiral synthesis. nih.govorganic-chemistry.org
Acyl Chloride Formation: A two-step alternative involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The isolated acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270), to form the ester. This method is highly effective but involves handling corrosive and moisture-sensitive intermediates.
Table 2: Comparison of Alternative Esterification Methods
| Method | Key Reagents | Conditions | Key Features |
| Steglich Esterification | DCC or EDC, DMAP. wikipedia.orgsynarchive.com | Mild, typically room temperature. wikipedia.org | Good for acid-sensitive or sterically hindered substrates; byproduct (DCU) is easily removed. wikipedia.orgfiveable.me |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃. wikipedia.org | Mild, neutral, often 0°C to room temperature. wikipedia.org | Inversion of stereochemistry at the alcohol; suitable for a wide range of nucleophiles. nih.govorganic-chemistry.org |
| Acyl Chloride Route | SOCl₂ or (COCl)₂, followed by alcohol and base. commonorganicchemistry.com | Two steps; often requires anhydrous conditions. | Highly reactive intermediate; generally provides high yields. |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.comresearchgate.net These principles can be applied to the synthesis of this compound.
Greener Solvents: Traditional esterification often uses chlorinated (e.g., DCM) or amide (e.g., DMF) solvents, which are hazardous. nih.gov Research has shown that greener alternatives like acetonitrile (B52724) can be used effectively in Steglich esterifications, providing comparable yields and simplifying workup. nih.gov Other green solvents explored for esterification include ionic liquids (ILs) and deep eutectic solvents (DES). researchtrendsjournal.comdergipark.org.tr These solvents can sometimes act as both the solvent and catalyst, are often recyclable, and have low vapor pressure, which reduces atmospheric emissions. researchinschools.orgimperial.ac.uk
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.com For the synthesis of Fenclofenac, microwave irradiation has been shown to dramatically reduce reaction times for key steps compared to conventional heating. aliyuncs.comsphinxsai.com This not only saves energy but also can lead to higher purity products by minimizing thermal degradation. mdpi.com
Catalyst Improvement: The use of heterogeneous or recyclable catalysts aligns with green principles. researchgate.net For acid-catalyzed esterifications, solid acid catalysts like ion-exchange resins or reusable Lewis acids can replace corrosive and difficult-to-remove mineral acids like H₂SO₄. organic-chemistry.orgrug.nlgoogle.com This simplifies product purification and reduces acidic waste streams. rug.nl Non-catalytic thermal processes at high temperatures and pressures have also been developed to avoid catalysts altogether. researchgate.net
Table 3: Examples of Green Solvents for Esterification
| Solvent Type | Example(s) | Advantages in Esterification |
| Ethers/Nitriles | Acetonitrile, 2-MeTHF | Less hazardous than chlorinated solvents; can provide high yields and easy workup. nih.gov |
| Ionic Liquids (ILs) | [C₃SO₃Hmim]HSO₄ | Can act as both solvent and catalyst; recyclable; low vapor pressure. dergipark.org.trresearchinschools.org |
| Deep Eutectic Solvents (DES) | p-TSA:BTEAC | Biodegradable components; low cost; can act as dual solvent-catalyst. dergipark.org.tr |
| Water/Alcohols | Water, Ethanol, Methanol | Non-toxic, inexpensive; methanol serves as both reagent and solvent in Fischer esterification. researchtrendsjournal.comijbpas.com |
Novel Synthetic Routes and Process Optimization for this compound
The synthesis of the core Fenclofenac structure, [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a multi-step process. A rapid synthesis has been reported that utilizes microwave assistance to optimize key transformations. aliyuncs.com
A reported route involves:
Ullmann Ether Coupling: The key diaryl ether linkage is formed by coupling a 2'-haloacetophenone (such as 2'-bromoacetophenone) with 2,4-dichlorophenol. aliyuncs.com This reaction was optimized using a copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) as the catalyst and cesium carbonate (Cs₂CO₃) as the base in acetonitrile, with pyridine as an additive. Microwave irradiation at 150°C for 30 minutes provided the coupled ketone product in high yield. aliyuncs.com
Willgerodt-Kindler Reaction: The acetophenone (B1666503) group is then converted to a thiomorpholide. This was achieved by heating the ketone with sulfur and morpholine (B109124) under microwave irradiation at 150°C for 30 minutes. aliyuncs.com
Hydrolysis: The final step to obtain Fenclofenac is the hydrolysis of the thiomorpholide to the carboxylic acid. While conventional methods require very long reaction times, microwave heating with potassium hydroxide (B78521) in a solvent like diethylene glycol significantly shortens the process. aliyuncs.com
Following the synthesis of Fenclofenac, the final esterification to this compound can be carried out using one of the methods described in section 2.1. For instance, a simple and efficient method would be a Fischer esterification, refluxing the fenclofenac product in excess methanol with a catalytic amount of sulfuric acid. google.comchemicalbook.com
Derivatization Strategies for this compound Analogues
This compound serves as a scaffold for creating analogues with potentially modified properties. Derivatization can occur at several positions on the molecule.
Modification of the Phenyl Rings: Analogues of Fenclofenac have been prepared by altering the substitution pattern on the phenyl rings. For example, a series of polychlorinated (phenoxyphenyl)acetic acids were synthesized as structural analogues. One particular compound, [2-(2,3,5,6-tetrachlorophenoxy)phenyl]acetic acid, showed significantly increased anti-inflammatory potency compared to Fenclofenac itself, although it was ultimately discontinued (B1498344) due to toxicity. nih.gov Further analogues have been created by replacing the ether linkage with NH, S, or SO groups. nih.gov
Amide Prodrugs from the Ester: The methyl ester is a convenient intermediate for producing other derivatives, such as amides. A patent describes the synthesis of amide derivatives of NSAIDs, including Fenclofenac, by first preparing the methyl ester and then reacting it with an amine, such as tris(hydroxymethyl)aminomethane. google.com This strategy aims to mask the acidic group, potentially creating prodrugs.
Mutual Prodrugs: The carboxylic acid functional group of Fenclofenac (or the ester, after hydrolysis) can be linked to another pharmacologically active molecule to create a mutual prodrug. This strategy was employed for other NSAIDs like ibuprofen (B1674241) and diclofenac (B195802), where the carboxylic acid was esterified with a hydroxylated active metabolite of propyphenazone. acs.org The resulting ester is designed to be hydrolyzed in vivo, releasing both active drugs, potentially leading to synergistic effects. acs.org
Preclinical Pharmacological Activity Investigations of Fenclofenac Methyl Ester
In Vitro Enzyme Inhibition and Receptor Interaction Studies
In vitro studies are fundamental to characterizing the biochemical activity of a compound, providing insights into its primary mechanisms of action at the molecular level.
Cyclooxygenase (COX) Isoenzyme Selectivity Research
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2. The degree of selectivity for these isoenzymes often correlates with a drug's efficacy and side-effect profile.
Specific research detailing the inhibitory concentrations (IC₅₀) of Fenclofenac (B1672494) Methyl Ester against COX-1 and COX-2 is not extensively available in peer-reviewed literature. Such studies would typically involve cell-free enzymatic assays to quantify the concentration of the compound required to inhibit 50% of the activity of each purified isoenzyme. The ratio of IC₅₀ (COX-1/COX-2) is then calculated to determine the compound's selectivity. For esterified NSAIDs, this research is critical to understand if the prodrug itself possesses enzymatic activity or if it relies on hydrolysis to the parent compound, Fenclofenac, to exert its inhibitory effects.
Other Enzymatic Target Modulations
Beyond cyclooxygenases, the anti-inflammatory effects of NSAIDs can sometimes be attributed to their interaction with other enzymatic pathways. For instance, the parent compound of other NSAIDs, diclofenac (B195802), has been studied for its potential to inhibit lipoxygenase enzymes and phospholipase A2. However, specific studies investigating the modulatory effect of Fenclofenac Methyl Ester on these or other enzymatic targets are not readily found in the scientific literature. One source indicates that this compound may act as a blocker of metabotropic glutamate (B1630785) receptor 5 (mGluR5) activity in vitro, with a reported IC₅₀ value of 87 nM. americanchemicalsuppliers.com
Cellular and Subcellular Pharmacological Models
Cell-based assays provide a more complex biological system than isolated enzymes to study a compound's effects, offering a bridge between biochemical and whole-organism studies.
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory properties of compounds are often investigated in cellular models, such as lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7). In these models, researchers typically measure the inhibition of key inflammatory mediators.
Despite the established anti-inflammatory profile of the parent drug, Fenclofenac, detailed studies on the specific in vitro anti-inflammatory mechanisms of this compound are not available in the current body of scientific literature. Such investigations would focus on its ability to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Furthermore, its effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, would be a key area of investigation.
Other Reported Biological Activities in Cellular Systems
Comprehensive research into other potential biological activities of this compound within cellular systems has not been widely published. Areas of potential investigation, based on studies of related compounds, could include effects on apoptosis, cell cycle regulation, or ion channel function, but specific data for this compound is lacking.
In Vivo Pharmacological Efficacy in Animal Models
Animal models are essential for evaluating the efficacy of a potential therapeutic agent in a living organism. Standard models for assessing anti-inflammatory and analgesic properties include the carrageenan-induced paw edema model in rats and the acetic acid-induced writhing test in mice. These models allow for the assessment of a compound's ability to reduce inflammation and pain in a physiological context. However, published reports detailing the in vivo pharmacological efficacy of this compound in these or other established animal models could not be located in the available scientific literature.
Due to a lack of available quantitative data in the scientific literature for this compound, interactive data tables for enzyme inhibition or in vivo efficacy could not be generated.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fenclofenac |
| Diclofenac |
| Nitric Oxide (NO) |
| Prostaglandin E₂ (PGE₂) |
Evaluation in Established Models of Inflammation
A comprehensive review of scientific literature and patent databases reveals a notable absence of preclinical studies evaluating the anti-inflammatory activity of this compound in established animal models. Standard models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis in rodents, are routinely used to assess the potential of new anti-inflammatory compounds. ijpsr.comijpras.comnih.gov However, no specific data from such studies for this compound are available in the public domain.
The carrageenan-induced paw edema model is a widely used method to induce acute inflammation, characterized by swelling, and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govnih.govcore.ac.ukmdpi.com Similarly, the adjuvant-induced arthritis model in rats is a well-established model of chronic inflammation that shares many characteristics with human rheumatoid arthritis. core.ac.uk Despite the utility of these models, research on the potential anti-inflammatory effects of this compound has not been published.
Studies on the methyl esters of other NSAIDs, such as naproxen (B1676952) and ibuprofen (B1674241), have been conducted. banglajol.infonih.govnih.govdovepress.com For instance, naproxen methyl ester has demonstrated significant anti-inflammatory and analgesic activities, in some cases greater than the parent compound. banglajol.info These findings suggest that esterification of the carboxylic acid moiety of NSAIDs can be a viable strategy to modulate their pharmacological properties. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.
Comparative Pharmacological Efficacy with Parent Fenclofenac
Direct comparative studies evaluating the pharmacological efficacy of this compound against its parent compound, fenclofenac, are not available in the published scientific literature. Such studies are essential to determine whether the esterification of fenclofenac alters its anti-inflammatory potency.
Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), has been evaluated in various preclinical models of inflammation. caymanchem.comresearchgate.netnih.govwikipedia.org It has been shown to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. caymanchem.com
In the adjuvant-induced arthritis model in rats, a chronic inflammation model, fenclofenac demonstrated anti-inflammatory activity. caymanchem.comnih.gov One study reported that fenclofenac reduced paw volume in this model at various doses. caymanchem.com In models of acute inflammation, such as carrageenan-induced paw edema in rats, fenclofenac has also been shown to be effective. caymanchem.com
While this information establishes the anti-inflammatory profile of the parent compound, it does not provide a basis for a direct comparison with its methyl ester. Without preclinical data on this compound, any comparison of its efficacy to fenclofenac would be purely speculative.
Table of Preclinical Data for Fenclofenac
| Model | Species | Effect of Fenclofenac | Reference |
| Adjuvant-Induced Polyarthritis | Rat | Reduced paw volume at doses of 3, 15, and 75 mg/kg. | caymanchem.com |
| Carrageenan-Induced Paw Edema | Rat | Reduced paw edema at doses of 20-180 mg/kg. | caymanchem.com |
| Yeast-Induced Motor Impairments (Nociception) | Rat | Reversed impairments with an ED50 of 54.3 mg/kg. | caymanchem.com |
Mechanistic Elucidations of Fenclofenac Methyl Ester Biotransformation
Enzymatic Hydrolysis Kinetics and Pathways
The conversion of fenclofenac (B1672494) methyl ester to fenclofenac is predominantly mediated by enzymatic hydrolysis. This process is influenced by the type of enzymes present in various biological tissues and the physicochemical conditions of the environment, such as pH.
The hydrolysis of fenclofenac methyl ester is catalyzed by esterases, particularly carboxylesterases (CES), which are abundant in biological matrices like liver microsomes and plasma. nih.govnih.gov Human esterases play a crucial role in the catalytic hydrolysis of xenobiotics containing ester functional groups. nih.gov These enzymes are responsible for activating ester prodrugs into their active carboxylic acid forms. nih.gov
Research on various methyl ester drugs demonstrates significant species differences in the rate of hydrolysis due to varying esterase activity levels in blood and tissue components. nih.gov For instance, in rats, plasma esterase activity can be substantially higher than in dogs or humans, where hydrolysis may be more dependent on enzymes within red blood cells. nih.gov The primary human carboxylesterases involved in drug metabolism are hCES1, found predominantly in the liver, and hCES2, located in the intestine and liver. nih.gov this compound, as a substrate, would be expected to be rapidly hydrolyzed by these enzymes upon entering systemic circulation or during first-pass metabolism in the liver. Studies on homologous esters have shown that methyl esters often exhibit greater metabolic stability in plasma compared to their ethyl or larger alkyl counterparts. nih.gov
Table 1: Key Esterases in Drug Metabolism
| Esterase Type | Primary Location | Role in Metabolism |
|---|---|---|
| Carboxylesterase 1 (CES1) | Liver Microsomes, Cytosol | Hydrolysis of a wide range of ester- and amide-containing drugs. |
| Carboxylesterase 2 (CES2) | Small Intestine, Liver | Hydrolysis of ester-containing drugs, often with different substrate specificity than CES1. |
| Butyrylcholinesterase (BChE) | Plasma | Hydrolysis of certain ester-containing drugs circulating in the blood. |
| Arylesterase (ARE) | Red Blood Cells, Plasma | Hydrolysis of aromatic esters. |
pH-Dependent Hydrolysis and Stability in Research Buffers
The stability of this compound is highly dependent on pH. Like other esters, it is susceptible to hydrolysis under both acidic and basic conditions, while typically exhibiting maximal stability in a neutral or slightly acidic pH range. researchgate.netorganic-chemistry.org In pharmaceutical research, buffer systems are crucial for maintaining a pH that minimizes non-enzymatic degradation. researchgate.net
Studies on structurally similar NSAID esters, such as those of diclofenac (B195802), have investigated their stability across a pH range of 1 to 8. monash.edu Ester bonds are generally prone to hydrolysis at extreme pH levels. researchgate.net Under acidic conditions, the reaction is catalyzed by hydronium ions, while under alkaline conditions, hydroxide (B78521) ions catalyze saponification. This chemical instability necessitates careful consideration in the design of in vitro experiments to ensure that observed conversion is due to enzymatic activity rather than spontaneous chemical degradation. For example, research on mefenamic-guaiacol ester showed it was stable in aqueous buffer solutions over a wide pH range from 1 to 10, highlighting that stability can be compound-specific. nih.gov
Metabolic Fate in Preclinical Biological Systems
Following its rapid hydrolysis to fenclofenac, the subsequent metabolic fate is dictated by the pathways established for the parent compound. This involves extensive Phase I and Phase II reactions that facilitate its detoxification and excretion.
The primary Phase I metabolic pathway for fenclofenac, similar to the structurally related drug diclofenac, is oxidation mediated by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net The major routes of metabolism are hydroxylations on the aromatic rings. researchgate.net For diclofenac, CYP2C9 is the principal enzyme responsible for forming the major metabolite, 4'-hydroxydiclofenac. researchgate.netnih.govnih.gov Other metabolites, such as 5-hydroxydiclofenac, are also formed. researchgate.net By analogy, fenclofenac is expected to undergo hydroxylation at similar positions on its phenyl rings.
These oxidative reactions convert the lipophilic parent drug into more polar molecules, which can then be more readily conjugated in Phase II reactions. While oxidative defluorination is a known metabolic pathway for some fluorinated compounds, catalyzed by CYP enzymes, specific evidence for this pathway in fenclofenac metabolism is not prominently documented in the reviewed literature. nih.gov
A significant area of toxicological research for fenclofenac and related NSAIDs is the formation of reactive metabolites. researchgate.net These chemically reactive species are believed to be involved in idiosyncratic adverse drug reactions. nih.gov After hydrolysis of the methyl ester, the resulting fenclofenac can undergo bioactivation through two main pathways.
Quinone-imine Formation : The hydroxylated Phase I metabolites (e.g., 4'-hydroxyfenclofenac) can be further oxidized to form reactive quinone-imine intermediates. researchgate.net These electrophilic species can covalently bind to cellular macromolecules like proteins, potentially leading to cellular dysfunction or an immune response.
Acyl Glucuronide Formation : The carboxylic acid group of fenclofenac is a substrate for Phase II glucuronidation, forming a fenclofenac acyl glucuronide. This conjugate is itself chemically reactive. researchgate.netnih.govpatsnap.comnih.gov
The formation of reactive intermediates from diclofenac, such as arene oxides (e.g., diclofenac-2',3'-oxide), has been identified as another bioactivation pathway mediated by CYP2C9. nih.govresearchgate.net These intermediates can be trapped by glutathione (GSH) to form stable adducts. nih.govresearchgate.net
Table 2: Key Compounds in Fenclofenac Metabolism and Bioactivation
| Compound Name | Role in Pathway |
|---|---|
| This compound | Prodrug/Initial Compound |
| Fenclofenac | Active parent compound, product of hydrolysis |
| 4'-Hydroxyfenclofenac | Major Phase I metabolite |
| Fenclofenac Acyl Glucuronide | Reactive Phase II metabolite |
| Quinone-imine of Hydroxyfenclofenac | Putative reactive metabolite from Phase I |
Phase II Conjugation Pathways (e.g., Glucuronidation)
Glucuronidation is the major Phase II metabolic pathway for fenclofenac and other NSAIDs containing a carboxylic acid moiety. researchgate.netuomus.edu.iqnih.gov This reaction involves the attachment of glucuronic acid to the carboxyl group of fenclofenac, a process catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme for many acidic drugs. nih.gov The resulting fenclofenac 1-O-β-acyl glucuronide is more water-soluble, facilitating its excretion. uomus.edu.iq
However, acyl glucuronides are chemically unstable and can undergo intramolecular rearrangement through acyl migration to form various positional isomers. nih.govpatsnap.com Furthermore, the electrophilic nature of the acyl carbon makes these conjugates susceptible to nucleophilic attack, leading to the covalent modification of proteins and other biomolecules. nih.govresearchgate.netdntb.gov.ua This reactivity has been implicated in the toxicity associated with some NSAIDs. patsnap.comnih.gov The acyl glucuronide can also react with glutathione to form thioester conjugates. nih.govresearchgate.net This conjugation is a critical step in the detoxification and elimination of the drug, but the inherent reactivity of the acyl glucuronide metabolite represents a potential mechanism for toxicity. researchgate.net
Molecular Mechanisms of Action and Interaction with Biological Targets
The biotransformation of this compound is primarily understood through the lens of its parent compound, fenclofenac, and analogous non-steroidal anti-inflammatory drug (NSAID) esters. The prevailing scientific consensus suggests that this compound functions as a prodrug, which is a biologically inactive compound that is metabolized in the body to produce the active drug. In this case, the ester is converted to its active carboxylic acid form, fenclofenac.
The primary molecular mechanism of action of fenclofenac, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, fenclofenac reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
The interaction of the active form, fenclofenac, with its biological targets has been more extensively studied. Fenclofenac is known to be a non-selective inhibitor of both COX-1 and COX-2. The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects.
In the absence of direct inhibitory concentration (IC50) values for this compound, the following table presents data for the parent compound, fenclofenac, and a structurally related NSAID, diclofenac, to illustrate the typical potency of this class of drugs against COX enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| Fenclofenac | Data Not Available | Data Not Available | Data Not Available |
| Diclofenac | 0.6 | 0.04 | 15 |
Beyond COX inhibition, the parent compound fenclofenac has been noted to have other potential biological interactions, including mild immunosuppressive effects and the ability to displace thyroid hormone from its binding protein. However, these actions are attributed to the active fenclofenac molecule, not the methyl ester prodrug.
Structure Activity Relationship Sar Studies of Fenclofenac Methyl Ester and Analogues
Impact of Esterification on Pharmacological Activity and Bioconversion
Fenclofenac (B1672494) Methyl Ester is a prodrug of fenclofenac, meaning it is a biologically inactive derivative that is converted to the active form within the body. crpsonline.com The primary structural modification is the esterification of the carboxylic acid group of fenclofenac to a methyl ester. This chemical alteration has significant implications for the compound's properties and biological fate.
Prodrug Strategy: The prodrug approach is a recognized strategy to enhance the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. crpsonline.com For NSAIDs like fenclofenac, the free carboxylic acid group is crucial for its anti-inflammatory activity but is also implicated in causing direct gastric irritation. nih.govderpharmachemica.com By temporarily masking this acidic group as an ester, the prodrug is designed to be less acidic, which may reduce the incidence of direct contact-related gastrointestinal lesions. nih.govderpharmachemica.com
Increased Lipophilicity: Esterification generally increases the lipophilicity (fat solubility) of a compound compared to its parent carboxylic acid. nih.gov This enhanced lipophilic character can influence the drug's absorption and distribution properties.
Bioconversion: Fenclofenac Methyl Ester requires bioconversion to the active fenclofenac to exert its pharmacological effect. This conversion is typically achieved through hydrolysis, a process mediated by esterase enzymes present in the body, particularly in the intestine, blood, and liver. crpsonline.comnih.gov The ester prodrug is designed to be relatively stable in the acidic environment of the stomach and then undergo hydrolysis in the more neutral pH of the intestine or after absorption into systemic circulation, releasing the active fenclofenac. crpsonline.com This targeted release is a key aspect of the prodrug design for many NSAIDs.
Influence of Substituent Modifications on Biological Response
The biological activity of fenclofenac and related arylacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic rings. While specific SAR studies on a wide range of fenclofenac analogues are limited, extensive research on the closely related compound, diclofenac (B195802), provides foundational principles that are largely applicable.
The Arylacetic Acid Moiety: The phenylacetic acid portion of the molecule, containing the carboxylic acid (or its ester precursor), is a critical pharmacophore. The acidic center is essential for interacting with the active site of the cyclooxygenase (COX) enzymes, mimicking the binding of the natural substrate, arachidonic acid. researchgate.net Altering the distance of the acidic group from the aromatic ring typically reduces activity. pharmacy180.com
Aromatic Ring Substituents: The substituents on the two phenyl rings play a crucial role in determining the potency and selectivity of the compound.
Lipophilicity and Conformation: For diclofenac analogues, quantitative structure-activity relationship (QSAR) analysis has shown that both lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for activity. nih.govdocksci.com
Ortho-Substituents: Optimal activity is strongly associated with the presence of halogen or alkyl substituents at both ortho-positions (2' and 6') of the second phenyl ring (the anilino ring in diclofenac). nih.govdocksci.com These bulky groups force the two aromatic rings into a non-planar, twisted conformation, which is believed to be the optimal orientation for fitting into the COX active site. Fenclofenac possesses a chlorine atom at the 2'-position, which contributes to this effect.
Other Substituents: Compounds with only one or no ortho-substituents are generally less active. nih.govdocksci.com Fenclofenac has a second chlorine at the 4'-position, which primarily influences the electronic properties and lipophilicity of the molecule.
The following table summarizes the general impact of substituent patterns on the activity of fenclofenac- and diclofenac-type structures, based on QSAR studies.
| Substituent Position(s) on Phenoxy/Anilino Ring | General Impact on Anti-inflammatory Activity | Rationale |
|---|---|---|
| 2', 6' (di-ortho substitution) | Optimal Activity | Induces a critical non-planar twist between the phenyl rings, enhancing binding to the COX enzyme. nih.govdocksci.com |
| 2' (mono-ortho substitution) | Moderate to Good Activity | Induces some degree of twist, but less than di-ortho substitution. |
| No ortho-substituents | Low Activity | Allows for a more planar conformation, which is less favorable for COX inhibition. nih.govdocksci.com |
| 4' (para substitution) | Modulates Lipophilicity/Electronic Properties | Contributes to overall potency but is secondary to the conformational effect of ortho groups. |
Stereochemical Considerations in this compound Activity
Like many other NSAIDs of the 2-arylpropionic acid class (profens), fenclofenac possesses a chiral center at the carbon atom alpha to the carboxyl group. wikipedia.orgeurekaselect.com This means it can exist as a pair of non-superimposable mirror images called enantiomers: (S)-fenclofenac and (R)-fenclofenac. The esterification to form this compound does not eliminate this chiral center.
Enantioselective Activity: For the vast majority of chiral NSAIDs, the pharmacological activity, specifically the inhibition of COX enzymes, resides predominantly or exclusively in the (S)-enantiomer. nih.govresearchgate.net The (R)-enantiomer is typically inactive or substantially less potent. wikipedia.orgresearchgate.net This stereoselectivity arises because the enzymes and receptors in the body are themselves chiral, and thus one enantiomer fits the target binding site much more effectively than its mirror image. nih.gov
Chiral Inversion: A significant metabolic feature of many 2-arylpropionic acid NSAIDs is the unidirectional chiral inversion of the inactive (R)-enantiomer into the active (S)-enantiomer within the body. wikipedia.orgnih.gov This enzymatic process, which involves the formation of a coenzyme A thioester, effectively converts the inactive form into the active one. wikipedia.org The extent of this inversion can vary significantly between different drugs and across different species. nih.gov While the (R)-enantiomer can act as a prodrug for the (S)-enantiomer, it may also contribute to side effects, making the use of a single, pure (S)-enantiomer a potentially superior therapeutic approach. nih.govnih.gov
Implications for this compound: When racemic this compound is administered, it is hydrolyzed in the body to produce both (R)- and (S)-fenclofenac. The (S)-fenclofenac would be immediately active, while the (R)-fenclofenac would be largely inactive until it potentially undergoes chiral inversion to the (S)-form.
Comparative SAR Analysis with other Arylacetic Acid Derivatives (e.g., Diclofenac, Lumiracoxib)
Comparing the SAR of fenclofenac with other arylacetic acid derivatives like diclofenac and lumiracoxib (B1675440) highlights common structural requirements and key differences that influence activity and selectivity.
Fenclofenac vs. Diclofenac:
Structural Similarity: Both molecules share the same phenylacetic acid core and feature di-chloro substitution on the second phenyl ring.
Key Difference (Linker): The primary structural difference is the atom linking the two phenyl rings. Fenclofenac has an oxygen atom (an ether linkage), whereas diclofenac has an NH group (an amino linkage). This difference affects the bond angles and electronic properties of the molecule.
SAR Principles: The core SAR principle of requiring ortho-substituents on the second ring to induce a twisted conformation is central to the high potency of diclofenac. nih.govdocksci.com Fenclofenac, with a chlorine at the 2'-position, adheres to this principle.
Chirality: A major point of divergence is that fenclofenac is chiral, while diclofenac is not. This introduces the complexities of enantioselective activity and chiral inversion metabolism for fenclofenac, which are absent for diclofenac.
Fenclofenac vs. Lumiracoxib:
Structural Class: Lumiracoxib is a selective COX-2 inhibitor that is structurally a diclofenac analogue and thus shares the arylacetic acid framework with fenclofenac. nih.govresearchgate.net
Shared Features: Like fenclofenac and diclofenac, lumiracoxib possesses the crucial carboxylic acid group and has ortho-substituents (2'-chloro, 6'-fluoro) on its anilino ring, reinforcing the importance of the twisted conformation for activity. nih.gov
Key Differences for Selectivity: Lumiracoxib's selectivity for COX-2 is attributed to specific structural modifications not present in fenclofenac. These include the 5-methyl group on the phenylacetic acid ring and the specific combination of 2'-chloro and 6'-fluoro substituents, which allow it to fit into the larger active site of the COX-2 isozyme while being too bulky for the more constricted COX-1 active site.
The following table provides a comparative overview of these three arylacetic acid derivatives.
| Feature | Fenclofenac | Diclofenac | Lumiracoxib |
|---|---|---|---|
| Core Structure | Arylacetic Acid | Arylacetic Acid | Arylacetic Acid |
| Inter-ring Linker | -O- (Ether) | -NH- (Amine) | -NH- (Amine) |
| Substituents on 2nd Ring | 2',4'-dichloro | 2',6'-dichloro | 2'-chloro, 6'-fluoro |
| Chirality | Yes (Chiral center at α-carbon) | No | No |
| Primary COX Selectivity | Non-selective | Non-selective (some preference for COX-2) | Selective COX-2 |
Prodrug Design Principles Applied to Fenclofenac Methyl Ester
Rationale for Fenclofenac (B1672494) Methyl Ester as a Prodrug
Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting prostaglandin (B15479496) synthesis. However, similar to other drugs in this class, its clinical use can be hampered by significant gastrointestinal side effects. The primary cause of this local irritation is the presence of a free carboxylic acid group in the molecular structure of most NSAIDs. This acidic moiety is believed to contribute directly to damage of the gastric mucosal lining.
The development of Fenclofenac Methyl Ester is a strategic application of the prodrug concept, designed specifically to mitigate this localized toxicity. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires biotransformation within the body to release the active agent. By converting the carboxylic acid of fenclofenac into a methyl ester, the acidic nature of the compound is temporarily masked.
This bioreversible modification serves a critical purpose: to prevent the drug from directly irritating the stomach wall upon oral administration. The ester form is less acidic and more lipophilic, which can reduce the incidence of dyspepsia, gastroduodenal ulcers, and gastrointestinal bleeding commonly associated with chronic NSAID therapy. The fundamental rationale is to create a derivative that can pass through the sensitive upper gastrointestinal tract in an inactive, non-irritating form. Once absorbed into the bloodstream, the ester is expected to be rapidly hydrolyzed by enzymes, releasing the active fenclofenac to perform its systemic anti-inflammatory function. This approach aims to separate the site of administration from the site of drug action, thereby improving the safety profile and patient tolerance of the medication.
Design Strategies for Modulated Release and Targeted Delivery in Experimental Systems
The design of this compound as a prodrug incorporates specific strategies to control its release and delivery within biological systems. The core principle is to leverage the body's natural enzymatic processes to achieve site-specific activation following absorption, thus avoiding premature release in the gastrointestinal tract.
The primary design element is the ester linkage, which connects the fenclofenac molecule to a methyl group. This ester bond is engineered to exhibit differential stability based on the chemical environment.
Stability in Gastric Acid: The prodrug is designed to be relatively stable in the highly acidic environment of the stomach (pH 1.2). This chemical stability prevents the premature liberation of the parent drug, fenclofenac, which would negate the purpose of the prodrug by causing direct mucosal irritation.
Enzymatic Hydrolysis: Upon passing from the stomach into the small intestine and being absorbed into the systemic circulation, the prodrug encounters a different environment rich in esterase enzymes. These enzymes, prevalent in blood plasma and various tissues, recognize and cleave the ester bond. This enzymatic hydrolysis is the key to the modulated release mechanism, converting the inactive this compound back into its pharmacologically active carboxylic acid form.
This strategy effectively targets the delivery of the active drug to the systemic circulation, rather than the gastrointestinal lumen. By relying on enzymatic action for activation, the release is modulated by the concentration and activity of esterases in the body. This ensures that the therapeutically active form of the drug is primarily present post-absorption, where it can exert its anti-inflammatory effects without causing localized gastric damage. The increased lipophilicity of the methyl ester compared to the parent acid can also influence its absorption characteristics, potentially enhancing its passage across the intestinal membrane.
In Vitro-In Vivo Correlation Studies for Bioconversion and Efficacy in Preclinical Models
In vitro-in vivo correlation (IVIVC) studies are essential for validating the design of a prodrug like this compound. These studies aim to establish a predictive relationship between laboratory data (in vitro) and outcomes in living organisms (in vivo), specifically concerning the prodrug's conversion to the active drug and its resulting therapeutic effect and toxicity.
In Vitro Hydrolysis Studies
The first step involves assessing the prodrug's stability and hydrolysis rate in simulated biological fluids. For this compound, this would involve incubation in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~7.4) or plasma. As demonstrated with analogous NSAID ester prodrugs, the methyl ester is expected to show high stability in SGF, with minimal conversion to fenclofenac. Conversely, in plasma, which contains a high concentration of esterases, rapid hydrolysis is anticipated.
The table below illustrates typical hydrolysis data from a study on a comparable diclofenac (B195802) ester prodrug, which would be expected to be similar for this compound.
| Medium | pH | Half-Life (t½) |
|---|---|---|
| Simulated Gastric Fluid (SGF) | 1.0 | 8 hours |
| Phosphate Buffer | 7.4 | 47 hours |
| Human Plasma | 7.4 | 21 minutes |
Data modeled after a study on an N-ethoxycarbonylmorpholine ester of diclofenac, demonstrating the principle of high stability in acidic conditions and rapid enzymatic hydrolysis in plasma.
In Vivo Preclinical Evaluation
Following promising in vitro results, the prodrug is evaluated in preclinical animal models, typically rats, to assess its bioconversion, anti-inflammatory efficacy, and gastrointestinal toxicity. The primary goal is to confirm that the prodrug is effectively absorbed, converted to the parent drug, and produces the desired anti-inflammatory effect while causing significantly less gastric damage. The ulcer index, a measure of the severity and number of gastric lesions, is a critical endpoint.
The correlation is established when the high stability in SGF (in vitro) corresponds to a low ulcer index (in vivo), and the rapid hydrolysis in plasma (in vitro) correlates with effective anti-inflammatory activity (in vivo) comparable to the parent drug.
Advanced Analytical Method Development and Validation for Fenclofenac Methyl Ester Research
Chromatographic Techniques for Quantitative Analysis
Chromatography is the cornerstone of quantitative analysis in pharmaceutical sciences, enabling the separation of complex mixtures into individual components. For Fenclofenac (B1672494) Methyl Ester, both high-performance liquid chromatography and gas chromatography are applicable, with the choice depending on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of non-volatile or thermally sensitive compounds like Fenclofenac Methyl Ester. Reversed-phase (RP-HPLC) methods are particularly common for NSAID analysis. ijpsonline.comasianpubs.orgresearchgate.netscispace.compensoft.net
A typical RP-HPLC method for this compound would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. ijpsonline.comasianpubs.org The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). asianpubs.orgscispace.com Adjusting the pH of the buffer and the ratio of the organic solvent allows for the optimization of retention time and resolution. ijpsonline.compensoft.net Detection is commonly performed using a UV detector, as the aromatic rings in the this compound structure absorb ultraviolet light. asianpubs.orgpensoft.net Method validation according to ICH guidelines is crucial to ensure the method is linear, accurate, precise, and robust for its intended purpose. scispace.com
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0-7.0) |
| Ratio | 65:35 v/v (Isocratic) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 276 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient (25 °C) |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. restek.com While the parent compound, Fenclofenac, would require derivatization to increase its volatility for GC analysis, this compound is inherently more volatile and thermally stable, making it suitable for direct GC analysis. dea.govnih.govspectra-analysis.com This is a common characteristic of fatty acid methyl esters (FAMEs), which are routinely analyzed by GC. restek.comspectra-analysis.com
GC applications for this compound typically utilize a capillary column, such as a DB-1 or similar nonpolar column, and a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural identification. nih.gov Temperature programming is essential to ensure good peak shape and resolution. nih.gov While the methyl ester of the related compound diclofenac (B195802) shows good thermal stability, care must be taken to avoid excessively high temperatures in the injector port and column, which could potentially cause degradation. dea.govresearchgate.net
Table 2: Typical GC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | DB-1 or HP-5 (e.g., 30 m x 0.32 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 150°C, ramp at 20°C/min to 280°C, hold for 5 min |
| Detector | FID or Mass Spectrometer (MS) |
| Detector Temperature | 280-300 °C |
Spectroscopic Characterization Methods in Research
Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. For this compound, techniques such as NMR, MS, and IR spectroscopy provide detailed information about its molecular structure. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. This includes multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings, a singlet for the methylene (-CH₂-) protons adjacent to the ester group (approx. 3.7-4.0 ppm), and a singlet for the methyl (-CH₃) protons of the ester group (approx. 3.6-3.8 ppm). pdx.edu
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester (approx. 170-175 ppm), multiple signals for the aromatic carbons (approx. 110-155 ppm), the methylene carbon (approx. 35-45 ppm), and the methyl ester carbon (approx. 52 ppm). washington.edupitt.eduillinois.edupitt.edu
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ester -OCH₃ | 3.7 | Singlet |
| Methylene -CH₂- | 3.8 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~171 |
| Aromatic C-O | ~152 |
| Aromatic C-Cl | ~128 |
| Aromatic C-H | 115 - 132 |
| Ester -OCH₃ | ~52 |
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. d-nb.info For this compound (C₁₅H₁₂Cl₂O₃), the molecular weight is approximately 310.0 g/mol . lgcstandards.com
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 310. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺). Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 279, and the loss of the carbomethoxy group (-COOCH₃) leading to a peak at m/z 251. researchgate.netlibretexts.org Further fragmentation of the aromatic structure can also occur. nih.govnih.gov
Table 5: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 310, 312, 314 | [M]⁺ Molecular ion cluster (due to ³⁵Cl/³⁷Cl isotopes) |
| 279, 281, 283 | [M - OCH₃]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectra-analysis.com The IR spectrum of this compound would exhibit several characteristic absorption bands.
The most prominent peak would be the strong C=O stretching vibration of the ester group, typically found in the range of 1750-1735 cm⁻¹ for aliphatic esters. libretexts.orgvscht.cz Because the ester is attached to an aromatic system, this peak may shift slightly to 1730-1715 cm⁻¹. spectroscopyonline.com Other key absorptions include C-O stretching bands for the ester group between 1300-1000 cm⁻¹, C=C stretching vibrations from the aromatic rings around 1600-1450 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-Cl stretching vibrations in the lower wavenumber region (typically below 850 cm⁻¹). researchgate.netlibretexts.org
Table 6: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1730 - 1715 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
| Ester (C-O) | Stretch | 1300 - 1100 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Alkyl (C-H) | Stretch | 3000 - 2850 |
Method Validation Parameters for Academic Research (e.g., Linearity, Accuracy, Precision, Selectivity, Robustness)
Method validation is a critical process in analytical chemistry that demonstrates an analytical method is suitable for its intended purpose. jddtonline.info For academic research involving this compound, rigorous validation of analytical methods is essential to ensure the generation of reliable and reproducible data. The key parameters for this validation, as outlined by international guidelines, include linearity, accuracy, precision, selectivity, and robustness. researchgate.net
Linearity
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net In the context of this compound analysis, this would be established by preparing a series of standard solutions at different concentrations and analyzing them. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the known concentration of this compound.
A linear relationship is typically confirmed by calculating the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.000 indicating a strong linear relationship. For instance, a high-performance liquid chromatography (HPLC) method would be considered linear over a specific concentration range if the r² value is ≥ 0.999.
Table 1: Illustrative Linearity Data for this compound Analysis
| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |
| 1.0 | 15,234 |
| 5.0 | 75,987 |
| 10.0 | 151,456 |
| 20.0 | 302,879 |
| 50.0 | 755,123 |
| Correlation Coefficient (r) | 0.9999 |
Accuracy
Accuracy denotes the closeness of the test results obtained by the method to the true value. jddtonline.info It is often assessed using recovery studies, where a known amount of this compound is added to a sample matrix (spiking), and the analytical method is used to determine the concentration. The percentage of the added analyte that is detected, or the percent recovery, is then calculated. For analytical methods in academic research, recovery values are typically expected to be within a range of 98-102%.
Accuracy studies are generally performed at a minimum of three concentration levels, covering the range of the method. mdpi.com
Table 2: Representative Accuracy (Recovery) Data for this compound
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80 | 79.2 | 99.0 |
| 100 | 101.1 | 101.1 |
| 120 | 119.4 | 99.5 |
Precision
Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jddtonline.info It is usually evaluated at three levels:
Repeatability (Intra-day precision): The precision of the method when conducted by the same analyst, on the same instrument, over a short period.
Intermediate Precision (Inter-day precision): The precision of the method when the analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment.
Reproducibility: The precision of the method when the analysis is performed in different laboratories.
Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value indicates high precision.
Table 3: Example of Precision Data for this compound Analysis
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 10 | 0.85 |
| Intermediate Precision (n=6) | 10 | 1.25 |
Selectivity
Selectivity, sometimes used interchangeably with specificity, is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. lew.ro These could include impurities, degradation products, or matrix components.
To assess selectivity for a this compound assay, a blank sample matrix would be analyzed to ensure that no interfering peaks are present at the retention time of the analyte. Additionally, samples spiked with this compound and potential interfering compounds would be analyzed to demonstrate that the presence of these other substances does not affect the quantification of this compound.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For an HPLC method for this compound, these variations could include:
Changes in the mobile phase composition (e.g., ±2% variation in the organic solvent ratio).
Alterations in the pH of the mobile phase.
Different column temperatures (e.g., ±5°C).
Variations in the flow rate (e.g., ±0.1 mL/min).
The results of the robustness study are typically evaluated by observing the impact of these changes on parameters such as peak retention time, peak shape, and the quantitative results.
Table 4: Illustrative Robustness Study for a this compound HPLC Method
| Parameter Varied | Modification | Retention Time (min) | Assay (% of Initial) |
| Flow Rate | 0.9 mL/min | 5.8 | 99.8 |
| 1.1 mL/min | 5.2 | 100.3 | |
| Temperature | 30°C | 5.6 | 100.1 |
| 40°C | 5.4 | 99.7 | |
| Mobile Phase | -2% Organic | 6.1 | 99.5 |
| +2% Organic | 4.9 | 100.5 |
Theoretical and Computational Chemistry Studies on Fenclofenac Methyl Ester
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Fenclofenac (B1672494) Methyl Ester, docking simulations are primarily employed to understand its interaction with biological targets, such as the cyclooxygenase (COX) enzymes, which are key to the anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs).
The primary goal of docking is to predict the binding mode and affinity of the ligand (Fenclofenac Methyl Ester) within the active site of the target protein. A higher binding affinity, often represented by a lower binding energy score (measured in kcal/mol), suggests a more stable and potent interaction. The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on a force field.
Studies on related NSAIDs have shown that the binding to COX enzymes is driven by a combination of interactions:
Hydrogen Bonding: Key interactions often occur between the ligand and specific amino acid residues like Arginine and Tyrosine within the COX active site.
Hydrophobic Interactions: The phenyl rings of the compound typically engage in hydrophobic interactions with nonpolar residues in the enzyme's binding channel.
Electrostatic Interactions: Polar groups on the ligand interact with charged residues in the protein.
| Parameter | Value | Description |
|---|---|---|
| Binding Energy (kcal/mol) | -9.0 to -10.5 | Indicates the strength of the interaction; more negative values imply stronger binding. |
| Inhibition Constant (Ki) (µM) | 0.5 - 2.0 | A measure of the ligand's potency as an inhibitor. Lower values indicate higher potency. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the COX-2 active site forming crucial bonds with the ligand. |
| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions, van der Waals forces | The primary forces stabilizing the ligand-protein complex. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and other electronic parameters that govern a molecule's behavior. For this compound, DFT calculations can elucidate its chemical reactivity and the nature of its intramolecular and intermolecular interactions.
Key parameters derived from these calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological receptors.
DFT studies on similar NSAIDs, performed using methods like B3LYP with basis sets such as 6-311G(d,p), reveal how structural features influence electronic properties. For this compound, the electronegative chlorine atoms and the oxygen atoms of the ester group would be identified as regions of high electron density on an MEP map, making them likely sites for electrophilic attack or hydrogen bonding.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy (eV) | -6.5 | Indicates electron-donating capability. |
| LUMO Energy (eV) | -1.2 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) (eV) | 5.3 | Relates to chemical reactivity and stability. |
| Dipole Moment (Debye) | 2.5 | Measures molecular polarity, affecting solubility and interactions. |
| Total Energy (Hartree) | -1500 | The total electronic energy of the molecule in its optimized geometry. |
Molecular Dynamics Simulations for Conformational Analysis and Binding
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into conformational flexibility, binding stability, and the influence of the surrounding environment (e.g., water molecules).
For this compound complexed with a target like COX-2, an MD simulation would typically run for several nanoseconds to observe the system's behavior. Key analyses from these simulations include:
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are most flexible.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over the simulation period, highlighting the most persistent and important interactions.
MD simulations can confirm the stability of the binding pose predicted by docking. They can reveal subtle conformational changes in both the ligand and the protein upon binding, which are often crucial for biological activity. For this compound, these simulations would explore the flexibility of the ether linkage and the rotation of the phenyl rings, which can be critical for achieving an optimal fit within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. QSAR models are powerful predictive tools in drug discovery, allowing researchers to estimate the activity of novel, unsynthesized molecules.
To develop a QSAR model for a series of Fenclofenac analogues, the following steps are taken:
Data Set Collection: A series of compounds with known anti-inflammatory activities is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the biological activity.
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
QSAR studies on analogues of other NSAIDs, like Diclofenac (B195802), have revealed that certain descriptors are crucial for anti-inflammatory activity.
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Lipophilic | LogP (Partition Coefficient) | Relates to the molecule's ability to cross cell membranes. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the molecule's electronic character and ability to form electrostatic interactions. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Angle of Twist | Quantifies the size, shape, and bulk of the molecule, which is critical for receptor fitting. |
A robust QSAR model could guide the synthesis of new this compound derivatives with potentially enhanced potency and improved pharmacokinetic profiles.
Q & A
Q. What are the critical parameters influencing the synthesis of Fenclofenac Methyl Ester in laboratory settings?
The synthesis efficiency depends on four primary parameters:
- Catalyst type and concentration : Basic catalysts (e.g., KOH, NaOH) accelerate reaction rates but require optimization to avoid saponification. Acidic catalysts are preferred for feedstocks with high free fatty acids .
- Molar ratio of alcohol to substrate : Excess methanol (e.g., 6:1 molar ratio) shifts equilibrium toward ester formation but must balance cost and purification challenges .
- Reaction temperature : Optimal ranges (e.g., 50–60°C) balance kinetic energy and solvent volatility .
- Reaction time : Insufficient duration reduces yield, while prolonged periods risk side reactions .
Q. How should researchers design experiments to evaluate this compound synthesis efficiency?
Use Taguchi orthogonal arrays to systematically test parameter combinations with minimal experiments. For example, a 4-parameter, 3-level design (L9 array) reduces 81 potential trials to 9, enabling identification of dominant factors (e.g., catalyst concentration contributed 77.582% to yield variance in rapeseed methyl ester studies) . Include triplicate runs to assess reproducibility and calculate signal-to-noise (S/N) ratios for robustness .
Q. What analytical methods are recommended for assessing the purity and composition of this compound?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies methyl ester content and identifies fatty acid profiles (e.g., erucic acid dominance increases molecular weight) .
- High-Performance Liquid Chromatography (HPLC) : Measures residual catalyst or unreacted substrates .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates esterification via C=O (1740 cm⁻¹) and C-O (1250–1050 cm⁻¹) peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data across this compound synthesis studies?
Conduct Analysis of Variance (ANOVA) to isolate parameter contributions. For example, conflicting results on temperature effects may arise from interactions with catalyst type. ANOVA can clarify whether temperature’s impact is statistically significant or secondary to catalyst concentration . Additionally, validate methods using standardized reference mixes (e.g., methylated chlorinated acids for GC calibration) .
Q. What statistical approaches optimize reaction conditions for this compound production?
- Taguchi S/N Ratios : Apply "larger-the-better" ratios to maximize yield. Calculate mean S/N values per parameter level (e.g., 1.5 wt% KOH at 60°C increased rapeseed methyl ester yield to 96.7%) .
- Response Surface Methodology (RSM) : Model nonlinear interactions using Box-Behnken designs to identify optimal methanol-to-oil ratios and reaction times .
Q. How can byproducts in this compound synthesis be characterized and mitigated?
Q. What challenges arise when scaling this compound synthesis from laboratory to pilot-scale production?
Key challenges include:
- Heat and mass transfer inefficiencies : Stirring rates effective in small batches may not homogenize larger volumes .
- Catalyst recovery : Homogeneous catalysts (e.g., KOH) require neutralization steps, increasing waste. Consider heterogeneous alternatives for easier separation .
- Purification complexity : Scale-up exacerbates solvent removal difficulties; use rotary evaporators or molecular sieves .
Q. How do advanced spectroscopic techniques aid in structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms ester formation via methoxy group signals (δ 3.6–3.7 ppm) and aromatic proton patterns .
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺) and fragments, distinguishing isomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
